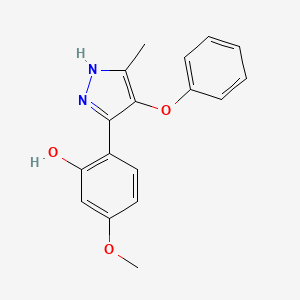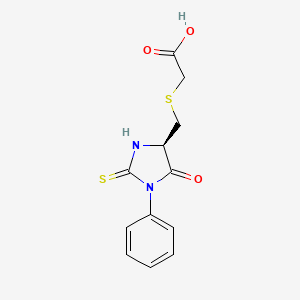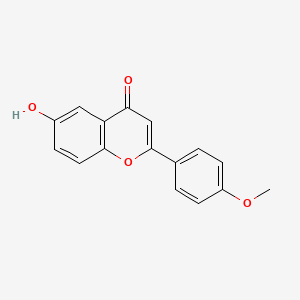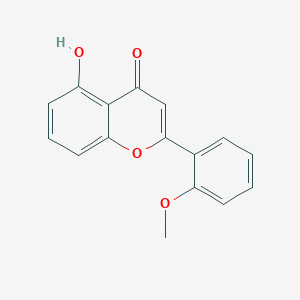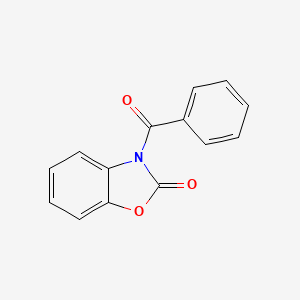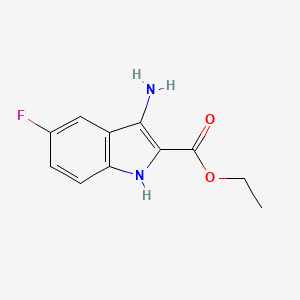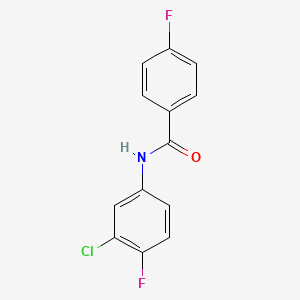
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is a synthetic steroid derivative. It is characterized by its unique chemical structure, which includes hydroxyl groups at the 3 and 17 positions and acetate groups at the same positions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) typically involves the acetylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the acetate groups, yielding the parent diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Products may include 3beta,17-Diketopregn-5-en-20-one or carboxylic acid derivatives.
Reduction: The major product is 3beta,17-Dihydroxypregn-5-en-20-one.
Substitution: Products vary depending on the nucleophile used but may include amine or thiol derivatives.
科学研究应用
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products.
作用机制
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) involves its interaction with specific molecular targets, such as steroid receptors. The compound may modulate the activity of these receptors, influencing various biological pathways. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
3beta,17-Dihydroxypregn-5-en-20-one: The parent compound without the acetate groups.
17alpha,20beta-Dihydroxy-4-pregnen-3-one: A similar steroid with hydroxyl groups at different positions.
3beta,17alpha-Dihydroxypregn-5-en-20-one: Another derivative with slight structural variations.
Uniqueness
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is unique due to its specific acetylation pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
3517-38-2 |
|---|---|
分子式 |
C25H36O5 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
(17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C25H36O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,19-22H,7-14H2,1-5H3 |
InChI 键 |
JLYQTAVPLWZAFP-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
规范 SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
| 3517-38-2 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


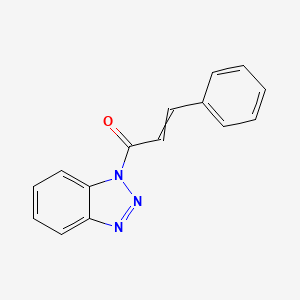
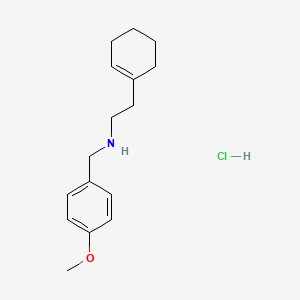
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1634640.png)
![2-{9,11-Dibromo-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}acetic acid](/img/structure/B1634647.png)
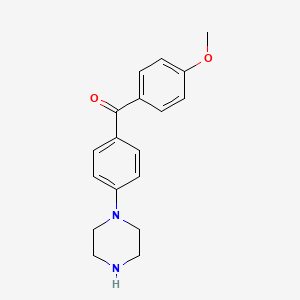
![N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B1634676.png)
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B1634678.png)
